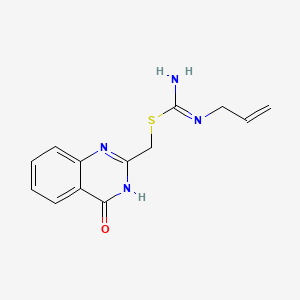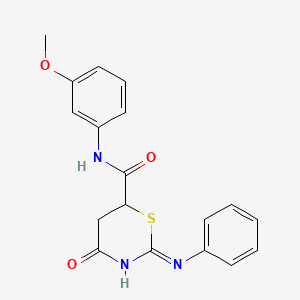![molecular formula C21H20ClN3O3 B11599039 (5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11599039.png)
(5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorobenzyl group, a morpholinyl group, and a benzylidene group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzyl halide and the imidazolidine intermediate.
Formation of the Benzylidene Group: The benzylidene group can be formed by the condensation of the imidazolidine intermediate with a benzaldehyde derivative in the presence of a base.
Introduction of the Morpholinyl Group: The morpholinyl group can be introduced through a nucleophilic substitution reaction using a morpholine derivative and the benzylidene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and morpholinyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the imidazolidine ring and the benzylidene group, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the benzylidene and morpholinyl groups.
Reduction: Reduced derivatives of the imidazolidine ring and benzylidene group.
Substitution: Substituted derivatives of the chlorobenzyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems for various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its ability to interact with specific molecular targets.
Medicine
Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: It has potential therapeutic applications due to its biological activity.
Industry
Polymer Synthesis: The compound can be used in the synthesis of polymers with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione: The compound itself.
(5Z)-3-(2-chlorobenzyl)-5-[4-(piperidin-4-yl)benzylidene]imidazolidine-2,4-dione: A similar compound with a piperidinyl group instead of a morpholinyl group.
(5Z)-3-(2-chlorobenzyl)-5-[4-(pyrrolidin-4-yl)benzylidene]imidazolidine-2,4-dione: A similar compound with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group, in particular, can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20ClN3O3 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-morpholin-4-ylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20ClN3O3/c22-18-4-2-1-3-16(18)14-25-20(26)19(23-21(25)27)13-15-5-7-17(8-6-15)24-9-11-28-12-10-24/h1-8,13H,9-12,14H2,(H,23,27)/b19-13- |
InChI Key |
IRJUICFSZUGOCX-UYRXBGFRSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11598964.png)
![n-(4-Fluorophenyl)-n'-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine](/img/structure/B11598965.png)

![(4Z)-4-[3-ethoxy-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B11598968.png)
![7-(4-butoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11598981.png)
![(5Z)-3-cyclohexyl-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598989.png)
![Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11598993.png)
![(2Z)-6-benzyl-2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599007.png)
![(5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599024.png)
![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599036.png)
![5-Methyl-2-(3-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11599038.png)
![isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599049.png)
![5-Methyl-2-(4-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11599050.png)
